(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
Description
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one is a chiral heterocyclic compound featuring a 1,3-oxazolidin-2-one core. The molecule is characterized by:
- Stereochemistry: A (4R)-configured methyl group at position 4 of the oxazolidinone ring.
- Molecular formula: C₁₀H₁₁NO₂S (calculated based on structural analogs in and ).
This compound is part of a broader class of oxazolidinones, which are widely studied for their applications in asymmetric synthesis, pharmaceuticals, and materials science. Its thiophene moiety may enhance solubility and influence reactivity compared to purely aromatic substituents .
Properties
CAS No. |
604791-91-5 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(4R)-4-methyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-10(7-13-9(12)11-10)5-4-8-3-2-6-14-8/h2-6H,7H2,1H3,(H,11,12)/t10-/m1/s1 |
InChI Key |
PJIYSUUOJLWMJI-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@]1(COC(=O)N1)C=CC2=CC=CS2 |
Canonical SMILES |
CC1(COC(=O)N1)C=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.
Chiral Resolution: The chiral center at the 4-position can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino alcohols.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its electronic properties in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its application:
In Organic Synthesis: Acts as a chiral auxiliary, influencing the stereochemistry of the products.
In Medicinal Chemistry: Binds to specific molecular targets, modulating biological pathways. The exact targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazolidin-2-one Derivatives
The following table compares the target compound with key structural analogs:
Key Differences and Implications
Core Heterocycle: The target compound’s 1,3-oxazolidin-2-one core differs from thiazolidin-4-one (e.g., ) by replacing sulfur with oxygen, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. Thiazolidinones (e.g., ) are more electrophilic due to the thione group, whereas oxazolidinones exhibit milder reactivity suited for chiral auxiliaries .
Stereochemical Impact :
- The (4R)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective synthesis. For example, Ti-TADDOLate-mediated reactions () rely on chiral centers to control stereochemical outcomes.
Crystallographic Behavior: Compounds like the quinoxaline derivative () form hydrogen-bonded chains via water molecules, influencing solubility and crystal packing. In contrast, the thiophene-containing target compound may exhibit different intermolecular interactions due to sulfur’s polarizability .
Biological Activity
(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that oxazolidinones, including the compound , exhibit significant antimicrobial activity. They primarily target bacterial protein synthesis by inhibiting the initiation complex formation in ribosomes. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Anticancer Activity
Recent studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In experimental models, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory conditions .
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial protein synthesis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the efficacy of this compound against MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 µg/mL, indicating potent activity .
- Cytotoxicity in Cancer Cells : In a study involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 20 µM after 48 hours of treatment, showcasing its potential as an anticancer agent .
- Inflammatory Response : An animal model study demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model, supporting its anti-inflammatory claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
